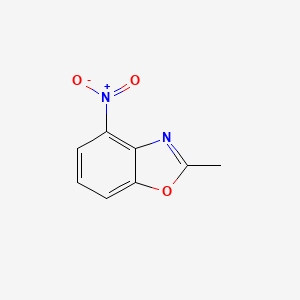

2-Methyl-4-nitro-1,3-benzoxazole

Overview

Description

2-Methyl-4-nitro-1,3-benzoxazole, also known as MONBO, is a heterocyclic organic compound that has been widely studied for its potential applications in various fields of research and industry. It has been used in the synthesis of HIV-reverse transcriptase inhibitor L-696,299 and bis-styryl dyes .

Synthesis Analysis

The synthesis of benzoxazoles, including this compound, often involves the condensation of 2-aminophenols with β-diketones catalyzed by a combination of Brønsted acid and CuI . Other methods include the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Molecular Structure Analysis

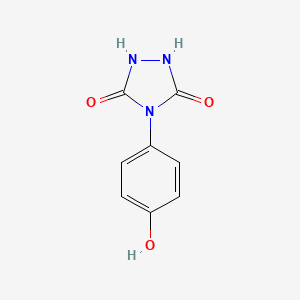

The molecular structure of this compound consists of a benzene ring fused with an oxazole ring. The benzene ring carries a nitro group (-NO2) at the 4-position and a methyl group (-CH3) at the 2-position .Scientific Research Applications

Structural Analysis and Chemical Properties :

- Benzoxazole derivatives like 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole exhibit unique π-conjugated molecular structures, which are essentially planar and assume a flat conformation. This structural feature is crucial for applications in material science and molecular electronics (Centore, Piccialli, & Tuzi, 2013).

Biochemical Applications :

- Certain benzoxazole derivatives have shown potential as eukaryotic DNA topoisomerase II inhibitors, suggesting their use in cancer research and therapy. For instance, compounds like 6-nitro-2-(2-methoxyphenyl)benzoxazole have demonstrated significant inhibitory activity, indicating their potential in drug development (Pınar et al., 2004).

- Additionally, benzoxazole compounds have been evaluated for antimicrobial activities, with some showing significant efficacy against various microorganisms, including Mycobacterium tuberculosis. This highlights their potential in addressing antibiotic resistance and developing new antimicrobial agents (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).

Material Science and Photochemistry :

- Benzoxazole derivatives exhibit photochromic properties, which are of interest in the field of material science, particularly for applications in smart materials and molecular switches. The introduction of various substituents in the benzoxazole structure significantly affects their photochemical behavior (Zakhs et al., 2001).

- The nitro group in such compounds plays a role in photoinduced transformations, which can be manipulated for various applications in photophysics and photochemistry (Ghosh et al., 2010).

Synthesis and Reactivity :

- The synthesis and reactivity of benzoxazole derivatives, such as their cyclization reactions, are essential for the development of novel compounds with potential applications in pharmaceuticals and materials science. For example, the cyclization of 2-aminophenols with β-diketones catalyzed by acids and copper iodide to form various 2-substituted benzoxazoles demonstrates the versatility of these compounds in synthetic chemistry (Mayo et al., 2014).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

2-Methyl-4-nitro-1,3-benzoxazole is a derivative of benzoxazole, a heterocyclic compound that has been extensively used in drug discovery . Benzoxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . .

Mode of Action

Benzoxazole derivatives are known to interact efficiently with biological targets due to their structural makeup . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

Benzoxazole derivatives have been associated with a variety of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Benzoxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .

Biochemical Analysis

Biochemical Properties

Benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, and more . These activities suggest that 2-Methyl-4-nitro-1,3-benzoxazole may interact with various enzymes, proteins, and other biomolecules, but specific interactions have yet to be identified.

Cellular Effects

Some benzoxazole derivatives have shown antimicrobial and anticancer activities, suggesting they can influence cell function

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, as is common with other benzoxazole derivatives .

properties

IUPAC Name |

2-methyl-4-nitro-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-5-9-8-6(10(11)12)3-2-4-7(8)13-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREFCVYBUYJUNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2O1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[[1-(2,2,2-trifluoroacetyl)piperidin-3-yl]methyl]acetamide](/img/structure/B2426140.png)

![N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2426142.png)

![7-chloro-2-(((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2426143.png)

![(Z)-3-(((2,4-dimethylphenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2426146.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2426147.png)

![(E)-4-(Dimethylamino)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)but-2-enamide](/img/structure/B2426148.png)

![5-((4-Benzylpiperidin-1-yl)(3,4-difluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2426150.png)

![N-[1-cyano-2-(dimethylamino)-1-methylethyl]-5-(2,3-dihydro-1H-indole-1-sulfonyl)-2-methoxybenzamide](/img/structure/B2426152.png)

![N-(4-fluorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

![8-amino-2-(methylamino)-5-oxo-6-phenyl-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridine-7-carbonitrile](/img/structure/B2426162.png)